2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid
Description
2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid is a complex organic compound that belongs to the class of isonicotinic acids It features a fluorinated phenyl group and an ethoxycarbonyl moiety, making it a unique derivative of isonicotinic acid
Properties
IUPAC Name |
2-amino-5-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-2-22-15(21)9-4-3-8(5-12(9)16)11-7-18-13(17)6-10(11)14(19)20/h3-7H,2H2,1H3,(H2,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOFOFSBCVPRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688310 | |
| Record name | 2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-05-1 | |
| Record name | 2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process, including crystallization and chromatography, is crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of the fluorinated phenyl group and ethoxycarbonyl moiety can enhance its binding affinity and specificity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminopyridine-4-carboxylate: Similar in structure but lacks the fluorinated phenyl group.
Isonicotinic acid: A simpler derivative without the ethoxycarbonyl and fluorinated phenyl groups.
Picolinic acid: An isomer with the carboxyl group at a different position.
Uniqueness
2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. The fluorinated phenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
